3-(3-Fluoro-4-methoxyphenyl)-2,2-dimethylpropanoic acid
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Overview
Description
3-(3-Fluoro-4-methoxyphenyl)-2,2-dimethylpropanoic acid is an organic compound with a unique structure that includes a fluorine atom and a methoxy group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of 3-fluoro-4-methoxyphenylboronic acid as a starting material . This compound can undergo various reactions, such as Suzuki coupling, to introduce the desired functional groups .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
3-(3-Fluoro-4-methoxyphenyl)-2,2-dimethylpropanoic acid can undergo several types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The fluorine atom can be reduced to form a hydrogen atom.
Substitution: The fluorine and methoxy groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield 3-(3-fluoro-4-hydroxyphenyl)-2,2-dimethylpropanoic acid, while reduction of the fluorine atom may yield 3-(4-methoxyphenyl)-2,2-dimethylpropanoic acid .
Scientific Research Applications
3-(3-Fluoro-4-methoxyphenyl)-2,2-dimethylpropanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-Fluoro-4-methoxyphenyl)-2,2-dimethylpropanoic acid involves its interaction with specific molecular targets and pathways. The fluorine and methoxy groups can influence the compound’s binding affinity to enzymes and receptors, potentially leading to inhibition or activation of these targets. The exact pathways involved may vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-4-methoxyphenylboronic acid
- 4-Fluoro-3-methoxyphenylboronic acid
- 2-Fluoro-4-methoxyphenylboronic acid
Uniqueness
3-(3-Fluoro-4-methoxyphenyl)-2,2-dimethylpropanoic acid is unique due to its specific combination of functional groups and structural features. The presence of both fluorine and methoxy groups on the phenyl ring, along with the dimethylpropanoic acid moiety, gives it distinct chemical and biological properties compared to similar compounds .
Properties
Molecular Formula |
C12H15FO3 |
---|---|
Molecular Weight |
226.24 g/mol |
IUPAC Name |
3-(3-fluoro-4-methoxyphenyl)-2,2-dimethylpropanoic acid |
InChI |
InChI=1S/C12H15FO3/c1-12(2,11(14)15)7-8-4-5-10(16-3)9(13)6-8/h4-6H,7H2,1-3H3,(H,14,15) |
InChI Key |
MPTFVLPJRARJSF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1=CC(=C(C=C1)OC)F)C(=O)O |
Origin of Product |
United States |
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